Prc200-SS, chemically known as (1S,2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a novel compound recognized for its potential as a triple reuptake inhibitor, targeting the serotonin, norepinephrine, and dopamine transporters. This compound has garnered attention in pharmacological research due to its antidepressant-like properties and its role in modulating neurotransmitter levels, which are crucial in treating mood disorders.
Prc200-SS was synthesized as part of ongoing research into effective antidepressants that can simultaneously inhibit the reuptake of multiple neurotransmitters. Its synthesis and biological evaluation have been documented in various studies, emphasizing its potential therapeutic applications in treating depression and related disorders .
Prc200-SS falls under the classification of triple reuptake inhibitors, which are compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine. This class of drugs is particularly relevant in the context of developing treatments for major depressive disorder and other mood disorders .
The synthesis of Prc200-SS involves several key steps that utilize asymmetric synthesis techniques to achieve high yields and selectivity. One notable method includes the use of β-hydroxy enamines as intermediates, which are synthesized from readily available ynamides. The process often employs catalytic asymmetric hydrogenation and diastereoselective cyclopropanation reactions to construct the desired molecular framework .
The synthesis typically follows a multi-step approach:
Prc200-SS has a complex molecular structure characterized by a naphthalene moiety attached to a phenylpropanol framework. The stereochemistry is critical for its biological activity, specifically the (1S,2S) configuration, which has been confirmed through X-ray crystallography.
The molecular formula for Prc200-SS is , with a molecular weight of approximately 255.37 g/mol. Key spectral data include:
Prc200-SS participates in several chemical reactions that are significant for its pharmacological activity:
The inhibition constants (K_i) for Prc200-SS at SERT, NET, and DAT have been measured, showcasing its effectiveness in blocking these transporters at nanomolar concentrations .
The mechanism by which Prc200-SS exerts its antidepressant effects involves:
Experimental data indicate that Prc200-SS dose-dependently decreases immobility in behavioral models such as the forced-swim test in rats, supporting its antidepressant-like effects .
Prc200-SS is typically presented as an amorphous solid with specific melting points depending on purity levels. Its solubility characteristics make it suitable for various formulations.
Key chemical properties include:
Relevant data include spectral analyses confirming its structure through techniques such as NMR and mass spectrometry .
Prc200-SS has significant potential applications in scientific research and pharmacology:
PRC200-SS is a novel triple reuptake inhibitor (TRI) designed to simultaneously modulate serotonin (5-HT), norepinephrine (NE), and dopamine (DA) neurotransmission. Unlike conventional antidepressants such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), which primarily target one or two monoamine pathways, PRC200-SS addresses deficits across all three monoamine systems. This broad-spectrum activity is theorized to enhance efficacy in major depressive disorder (MDD), particularly for treatment-resistant symptoms like anhedonia and impaired motivation, which are linked to dopaminergic dysfunction in the mesocorticolimbic pathway [2] [5] [9].
Preclinical microdialysis studies in rats demonstrate that systemic administration of PRC200-SS elevates extracellular levels of all three monoamines in key brain regions. In the medial prefrontal cortex (mPFC), NE concentrations increased by ~700%, while DA and 5-HT showed significant but variable increases. In the nucleus accumbens core, DA rose by ~160%, accompanied by reductions in metabolites (DOPAC, HVA), confirming in vivo reuptake inhibition [7] [10]. This region-specific modulation aligns with the dense distribution of NET and SERT in the mPFC and DAT in striatal regions, highlighting PRC200-SS’s ability to restore monoamine balance in circuits governing mood, motivation, and reward processing [5] [8].
PRC200-SS exerts its effects by directly inhibiting the sodium- and chloride-dependent monoamine transporters DAT, NET, and SERT—integral membrane proteins responsible for neurotransmitter clearance from synaptic clefts. These transporters belong to the solute carrier 6 (SLC6) family and share 12 transmembrane domains with conserved structural motifs for substrate recognition and ion coupling [6] [9].
Functional assays in HEK-293 cells expressing human transporters confirm PRC200-SS blocks monoamine uptake with a rank order of potency: NET > SERT > DAT, distinguishing it from balanced TRIs like DOV 21,947 [1] [10].
PRC200-SS demonstrates a distinct binding profile compared to reference antidepressants and its enantiomer PRC201. Key affinity data are summarized below:
Table 1: Binding Affinities (Kd or Ki, nM) of PRC200-SS and Reference Compounds at Human Monoamine Transporters [1] [10]
Compound | NET (Kd or Ki) | SERT (Kd or Ki) | DAT (Kd or Ki) | Selectivity Ratio (NET:SERT:DAT) |
---|---|---|---|---|
PRC200-SS | 0.63–1.5 | 2.1–2.3 | 18–61 | 1 : 3.3 : 40 |
PRC201 (enantiomer) | 42 | 210 | 200 | 1 : 5 : 4.8 |
Venlafaxine | 210–1,060 | 9.0–39 | 5,300–9,300 | 1 : 0.18 : 44 |
PRC050 (racemate) | 0.40–1.2 | 6.0–12 | 43–120 | 1 : 10 : 36 |
The eudysmic ratio (activity difference between enantiomers) is striking: PRC200-SS (the SS enantiomer) shows ~67-fold greater NET affinity than PRC201 (RR), underscoring stereochemistry’s role in target engagement [10]. This NET-preferring profile (NET > SERT > DAT) contrasts with venlafaxine’s SERT-dominated activity and aligns with design goals to minimize serotonergic side effects (e.g., sexual dysfunction) and abuse potential [1] [10].
Beyond acute monoamine elevation, PRC200-SS may promote long-term neuroadaptive changes:
Table 2: In Vivo Neurochemical Effects of PRC200-SS (10 mg/kg) in Rat Brain Regions [7] [10]
Brain Region | Δ DA (%) | Δ NE (%) | Δ 5-HT (%) | Δ Metabolites |
---|---|---|---|---|
mPFC | ~0% | ↑700% | ↑~100–150% | ↓5-HIAA, ↓DOPAC (minor) |
NAc Core | ↑160% | ~0% | ↑~50% | ↓DOPAC, ↓HVA |
Dorsal Striatum | ↑~80% | Not measured | ↑~40% | ↓DOPAC, ↓HVA |
These findings position PRC200-SS as a candidate for reversing monoaminergic hypofunction while potentially enabling faster restoration of neural circuitry integrity than single- or dual-action agents [5] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7